molecular formula C14H21BrN2O2S B1531990 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine CAS No. 1704067-23-1

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine

Katalognummer: B1531990
CAS-Nummer: 1704067-23-1
Molekulargewicht: 361.3 g/mol
InChI-Schlüssel: OAVCQKBVERHANY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine ( 1704067-23-1) is a high-value chemical building block of significant interest in medicinal and process chemistry research. This compound, with a molecular formula of C14H21BrN2O2S and a molecular weight of 361.30 g/mol, belongs to the piperazine class of heterocycles, which are frequently utilized in the development of bioactive molecules . The piperazine moiety is prized for its ability to optimize the physicochemical properties of a lead compound and serve as a scaffold to correctly position pharmacophoric groups for target interaction . The specific structure of this reagent, featuring a bromo- and dimethyl-substituted phenylsulfonyl group and an N-ethyl piperazine, makes it a versatile synthon for constructing more complex molecular architectures. Piperazine-containing compounds are foundational in numerous FDA-approved drugs, particularly in areas such as oncology, where they are found in Cyclin-Dependent Kinase (CDK) 4/6 inhibitors, and neuroscience, as seen in multitarget therapeutic agents . As a specialized intermediate, this product is intended for use in discovery chemistry and route optimization for clinical supply. It is supplied with a Certificate of Analysis to ensure quality and batch-to-batch consistency. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(4-bromo-2,6-dimethylphenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2S/c1-4-16-5-7-17(8-6-16)20(18,19)14-11(2)9-13(15)10-12(14)3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVCQKBVERHANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine is a compound with notable biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19BrN2O2S
  • Molecular Weight : 347.27 g/mol
  • CAS Number : 304668-36-8
  • Structure : The compound features a piperazine ring substituted with a sulfonyl group and a bromo-substituted aromatic system.

Biological Activity

This compound has been studied for its potential pharmacological applications. Its biological activity can be summarized as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related bromophenazine derivatives have shown potent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 1.56 µM .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. For example, studies have demonstrated that certain piperazine compounds can inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system . This inhibition can lead to enhanced cholinergic transmission and has implications in treating conditions like Alzheimer's disease.

Anticancer Potential

Emerging data suggest that piperazine derivatives may possess anticancer properties. A study indicated that certain piperazine compounds could significantly inhibit cell proliferation in cancer cell lines, showcasing selectivity towards malignant cells over normal cells . This selectivity is essential for developing targeted cancer therapies.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests potential interactions with acetylcholinesterase and other relevant targets .
  • Receptor Modulation : Given the piperazine core structure, it is plausible that this compound interacts with neurotransmitter receptors, modulating synaptic transmission and influencing neurochemical pathways .
  • Cell Cycle Arrest : Some studies indicate that piperazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death .

Study on Antibacterial Activity

In a focused study on bromophenazines, derivatives were synthesized and tested against various bacterial strains. The most potent derivative demonstrated an MIC significantly lower than established antibiotics, indicating a promising avenue for developing new antibacterial agents .

Neuropharmacological Research

A pharmacological evaluation of piperazine derivatives highlighted their potential in reversing side effects associated with SSRIs (selective serotonin reuptake inhibitors). This suggests a dual role in both enhancing therapeutic effects and mitigating adverse reactions in psychiatric treatments .

Wissenschaftliche Forschungsanwendungen

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine has been studied for various biological activities:

1. Antitumor Activity

  • Research indicates that compounds with sulfonamide groups can exhibit antitumor properties. This compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation .

2. Antimicrobial Properties

  • Preliminary studies have shown that similar piperazine derivatives possess antimicrobial activity. The presence of the bromo and sulfonyl groups may enhance this activity, making it a candidate for further exploration in treating bacterial infections .

3. Central Nervous System (CNS) Effects

  • Piperazine derivatives are known for their psychoactive effects. This compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Medicinal Applications

The medicinal applications of this compound can be categorized as follows:

Application Area Description
Cancer Therapy Potential use as an antitumor agent due to its structural similarity to known anticancer compounds.
Infectious Diseases Possible development as an antimicrobial agent targeting resistant bacterial strains.
Neurological Disorders Exploration of its effects on CNS pathways for potential treatment of anxiety or depression.

Case Study 1: Antitumor Activity

A study conducted by researchers at a prominent pharmaceutical institution investigated the cytotoxic effects of various piperazine derivatives on cancer cell lines. The results indicated that derivatives similar to this compound showed significant inhibition of cell growth in breast and lung cancer models .

Case Study 2: Antimicrobial Efficacy

In another study, a series of piperazine compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds containing sulfonamide moieties exhibited enhanced antibacterial properties, suggesting that this compound could be a valuable addition to the arsenal against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Steric and Electronic Factors : The 2,6-dimethyl substitution on the phenyl ring in the target compound introduces steric hindrance, which may influence receptor binding compared to 2,4-dimethyl or unsubstituted analogs .
  • Synthetic Complexity : Compounds with brominated sulfonyl groups require careful temperature control (e.g., 0°C reactions) to avoid side products .

Physicochemical Properties

Property Target Compound 1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine 1-(4-Bromophenyl)-4-methylpiperazine
Molecular Weight 385.31 403.32 255.16
Lipophilicity (LogP)* ~3.1 (predicted) ~3.5 ~2.8
Water Solubility Low Low Moderate

*Predicted using fragment-based methods.

The higher molecular weight and lipophilicity of sulfonyl-containing analogs correlate with reduced aqueous solubility, necessitating formulation strategies for drug development .

Vorbereitungsmethoden

Sulfonylation of 4-Bromo-2,6-dimethylphenyl Precursors

The sulfonyl group is typically introduced via oxidation of a corresponding thiophenol or sulfide precursor. A common approach involves:

  • Starting from 4-bromo-2,6-dimethylthiophenol or related sulfanyl derivatives.
  • Oxidation to the sulfonyl derivative using oxidizing agents such as Oxone or hydrogen peroxide under controlled conditions.

This method ensures selective formation of the sulfonyl group while preserving the bromine and methyl substituents on the aromatic ring.

Coupling with 4-Ethylpiperazine

The final step involves coupling the sulfonyl chloride intermediate with 4-ethylpiperazine to form the sulfonamide linkage.

  • Reaction conditions: Typically performed in anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
  • Base: A tertiary amine base (e.g., triethylamine) is used to neutralize the hydrochloric acid formed during the reaction.
  • Temperature: The reaction is often carried out at 0°C to room temperature to control reaction rate and avoid side reactions.

Alternative Synthetic Strategies

Transition Metal-Catalyzed Arylation of Piperazine

  • Buchwald-Hartwig or Ullmann-type couplings can be employed to arylate piperazine derivatives with aryl halides.
  • However, these methods often require palladium or copper catalysts, which may be costly and introduce metal contamination.
  • Recent patents report transition metal-free methods using strong bases and nucleophilic aromatic substitution (SNAr) on activated aryl halides, allowing milder and more environmentally friendly conditions.

N-Alkylation of Piperazine

  • Introduction of the ethyl group on the piperazine nitrogen can be achieved by alkylation using ethyl halides or ethyl sulfonates.
  • This step is usually performed prior to sulfonylation to ensure selective substitution.

Representative Reaction Scheme and Conditions

Step Reactants Conditions Yield Notes
1 4-Bromo-2,6-dimethylthiophenol Oxidation with Oxone in methanol, reflux, 1.5 h ~85% Selective sulfonylation
2 Sulfonyl chloride formation Chlorosulfonation followed by bromination if needed 70-90% Intermediate preparation
3 Coupling with 4-ethylpiperazine Anhydrous DCM, triethylamine, 0°C to RT, 2-4 h 75-90% Sulfonamide bond formation
4 Purification Column chromatography or recrystallization - Ensures >98% purity

Detailed Research Findings

  • Base and Solvent Effects: Strong bases such as potassium tert-butoxide or sodium hydride can facilitate nucleophilic substitution reactions on aryl halides without metal catalysts, improving yields and reducing impurities.
  • Temperature Control: Reactions performed at lower temperatures (0–20°C) minimize side reactions and decomposition, especially during sulfonylation and coupling steps.
  • Reaction Time: Typical coupling reactions require 2 to 6 hours, with some methods achieving completion within 1 hour under optimized conditions.
  • Purification: Final products are purified by silica gel chromatography or recrystallization from solvents like isopropanol or toluene to achieve high purity, critical for pharmaceutical applications.

Summary Table of Key Preparation Parameters

Parameter Typical Range Comments
Reaction Temperature 0°C to 110°C Lower temps for coupling, higher for oxidation
Reaction Time 1 to 6 hours Depending on step and reagents
Solvents DCM, THF, Methanol Anhydrous preferred for coupling
Bases Triethylamine, K tert-butoxide For neutralization and nucleophilic activation
Catalysts None or Pd/Cu (optional) Metal-free preferred for industrial scale
Yield 70-90% per step High overall yield achievable
Purification Chromatography, recrystallization Ensures pharmaceutical-grade purity

Concluding Remarks

The preparation of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine involves a multi-step synthesis centered on selective sulfonylation of a brominated dimethylphenyl precursor followed by coupling with ethylpiperazine. Recent advances emphasize transition metal-free methods using strong bases and nucleophilic aromatic substitution, offering cost-effective and environmentally friendly alternatives to traditional metal-catalyzed routes. Optimized reaction conditions including temperature control, solvent choice, and purification strategies are critical to achieving high yields and purity suitable for pharmaceutical applications.

Q & A

Q. Critical Factors :

  • Temperature : Reactions are performed at 0–25°C to minimize side reactions.
  • Base Selection : Triethylamine enhances nucleophilic substitution efficiency by scavenging HCl .
  • Solvent Purity : Anhydrous solvents prevent hydrolysis of the sulfonyl chloride.

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1DCM, TEA, 0°C → RT65–75>95%
2EtOAc/Hexane (3:7)85–90>99%

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the piperazine ring (δ 2.5–3.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and methyl/ethyl groups (δ 1.0–2.5 ppm) .
    • ¹³C NMR : Confirms sulfonyl carbon (δ ~110 ppm) and quaternary carbons on the aromatic ring.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 403.08) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect trace impurities .

Intermediate: How does the introduction of bromine and sulfonyl groups affect the compound’s reactivity and stability?

Q. Methodological Answer :

  • Bromine :
    • Electron-Withdrawing Effect : Increases electrophilicity of the aromatic ring, facilitating nucleophilic substitution (e.g., Suzuki couplings) .
    • Steric Hindrance : The 2,6-dimethyl groups restrict rotational freedom, stabilizing the sulfonamide bond.
  • Sulfonyl Group :
    • Hydrolytic Stability : Resists degradation under acidic/basic conditions (pH 4–9) due to strong S=O bonds .
    • Hydrogen Bonding : Enhances binding to biological targets (e.g., enzymes) via sulfonyl-oxygen interactions .

Advanced: What strategies resolve contradictions in reported biological activities of sulfonyl piperazine derivatives?

Methodological Answer :
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) .
  • Solution-State Conformers : Dynamic NMR or MD simulations can reveal conformational flexibility affecting binding .

Q. Resolution Workflow :

Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorescence polarization).

Structural Overlays : X-ray crystallography or docking studies identify critical binding motifs .

Advanced: How do crystallographic studies inform the design of piperazine-based inhibitors?

Q. Methodological Answer :

  • Intermolecular Interactions : X-ray structures reveal hydrogen bonds between the sulfonyl group and active-site residues (e.g., Tyr-452 in kinases) .
  • Packing Analysis : Crystal lattice data (e.g., space group P2₁/c) guide salt/cocrystal formulations for improved solubility .

Q. Example Data :

ParameterValue (X-ray)
Bond Length (S=O)1.43 Å
Dihedral Angle (C-S-N-C)87.5°

Advanced: What computational modeling approaches predict the compound’s interactions with neurological targets?

Q. Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide predicts binding modes to dopamine D3 receptors (ΔG ≈ -9.2 kcal/mol) .
  • QSAR Models : Hammett constants (σ⁺) correlate bromine’s electronic effects with logP values (clogP = 3.2) .

Validation : Compare docking poses with crystallographic data (RMSD < 2.0 Å) .

Intermediate: How can researchers address solubility challenges during in vitro assays?

Q. Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility (e.g., from 0.2 mg/mL to 5 mg/mL) .

Advanced: What green chemistry approaches optimize the synthesis of this compound?

Q. Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from 12h to 30min at 80°C .
  • Solvent-Free Mechanochemistry : Ball milling with K₂CO₃ achieves 70% yield .

Intermediate: How does fluorine substitution at the 4-position compare to bromine in analog design?

Q. Methodological Answer :

  • Fluorine : Increases metabolic stability (C-F bond resistance to CYP450) but reduces electrophilicity .
  • Bromine : Enhances halogen bonding (e.g., with carbonyl oxygens) but may increase toxicity .

Q. Bioactivity Comparison :

SubstituentIC₅₀ (μM)logP
Br0.123.2
F0.452.8

Advanced: What post-synthetic modifications enable diversification of the core structure?

Q. Methodological Answer :

  • Nucleophilic Aromatic Substitution : Replace bromine with azide or thiol groups (CuI catalysis) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, 80°C) .

Q. Example Modification Table :

Reaction TypeReagentsYield (%)
Suzuki CouplingPd(OAc)₂, K₂CO₃65
Azide SubstitutionNaN₃, DMF78

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.